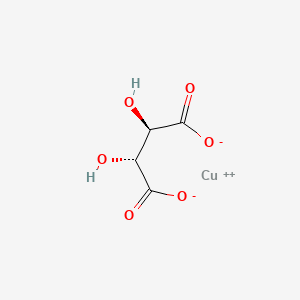
Succinate de cuivre(II) (2R,3R)-2,3-dihydroxysuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper(II) (2R,3R)-2,3-dihydroxysuccinate, also known as cupric tartrate, is an organic copper compound. It is a coordination complex where copper(II) ions are chelated by (2R,3R)-2,3-dihydroxysuccinate ligands. This compound is known for its bright blue color and is used in various applications, including catalysis and electroplating .
Applications De Recherche Scientifique
Copper(II) (2R,3R)-2,3-dihydroxysuccinate has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and electrochemical reactions.
Biology: Investigated for its potential role in biological systems, particularly in copper transport and metabolism.
Medicine: Explored for its antioxidant properties and potential therapeutic applications in diseases related to copper metabolism.
Industry: Utilized in electroplating processes and as a catalyst in various industrial reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Copper(II) (2R,3R)-2,3-dihydroxysuccinate can be synthesized by reacting copper(II) salts, such as copper(II) sulfate or copper(II) chloride, with (2R,3R)-2,3-dihydroxysuccinic acid in an aqueous solution. The reaction typically involves dissolving the copper(II) salt in water and then adding the dihydroxysuccinic acid under stirring. The mixture is then heated to promote the formation of the complex, followed by cooling to precipitate the product .
Industrial Production Methods: Industrial production of copper(II) (2R,3R)-2,3-dihydroxysuccinate follows similar principles but on a larger scale. The process involves controlled reaction conditions to ensure high yield and purity. The product is then filtered, washed, and dried to obtain the final compound .
Analyse Des Réactions Chimiques
Types of Reactions: Copper(II) (2R,3R)-2,3-dihydroxysuccinate undergoes various chemical reactions, including:
Oxidation: The copper(II) center can be oxidized to copper(III) under specific conditions.
Reduction: The copper(II) center can be reduced to copper(I) using reducing agents like ascorbic acid.
Substitution: Ligands in the complex can be substituted with other ligands, such as ammonia or ethylenediamine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Ascorbic acid or sodium borohydride.
Substitution: Ammonia or ethylenediamine in aqueous or alcoholic solutions.
Major Products:
Oxidation: Copper(III) complexes.
Reduction: Copper(I) complexes.
Substitution: New copper(II) complexes with different ligands.
Mécanisme D'action
The mechanism of action of copper(II) (2R,3R)-2,3-dihydroxysuccinate involves the coordination of copper(II) ions with the dihydroxysuccinate ligands. This coordination stabilizes the copper(II) ion and facilitates its participation in redox reactions. The compound can interact with various molecular targets, including enzymes and proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
- Copper(II) tartrate hydrate
- Copper(II) dihydroquercetin
- Copper(II) complexes with Schiff bases
Comparison: Copper(II) (2R,3R)-2,3-dihydroxysuccinate is unique due to its specific ligand coordination, which imparts distinct chemical and physical properties. Compared to other copper(II) complexes, it has a higher stability and specific reactivity patterns, making it suitable for specialized applications in catalysis and electroplating .
Propriétés
Numéro CAS |
815-82-7 |
|---|---|
Formule moléculaire |
C4H12CuO9 |
Poids moléculaire |
267.68 g/mol |
Nom IUPAC |
copper;2,3-dihydroxybutanedioic acid;trihydrate |
InChI |
InChI=1S/C4H6O6.Cu.3H2O/c5-1(3(7)8)2(6)4(9)10;;;;/h1-2,5-6H,(H,7,8)(H,9,10);;3*1H2 |
Clé InChI |
OIRRTCAAAGLTKB-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Cu+2] |
SMILES isomérique |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Cu+2] |
SMILES canonique |
C(C(C(=O)O)O)(C(=O)O)O.O.O.O.[Cu] |
Point d'ébullition |
Trihydrate decomposes on heating (USCG, 1999) |
Color/Form |
LIGHT BLUE POWDER |
Densité |
greater than 1 (USCG, 1999) |
Key on ui other cas no. |
815-82-7 |
Description physique |
Cupric tartrate appears as a green to blue odorless powder. Insoluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is noncombustible. Used for electroplating metals. Light blue powder; [HSDB] Blue-green odorless crystalline powder; [MSDSonline] |
Pictogrammes |
Irritant |
Solubilité |
Green to blue, odorless powder; slightly sol in water; sol in acids, alkali solns. /Trihydrate/ |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3R,4S)-4-[(3S,5R,6R,7R,8R,9S)-3-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5S)-2-hydroxy-5-[(1R)-1-hydroxypropyl]-3,5-dimethyl-tetrahydrofuran-2-yl]-3-methyl-tetrahydrofuran-2-yl]-5-methyl-tetrahydrofuran-2-yl]-7-methoxy-6,8-dimethyl-4,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methyl-pentanoic acid](/img/structure/B1216564.png)

![10-[3-[Methyl-[3-[(8-oxo-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-10-yl)amino]propyl]amino]propylamino]-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-8-one](/img/structure/B1216566.png)


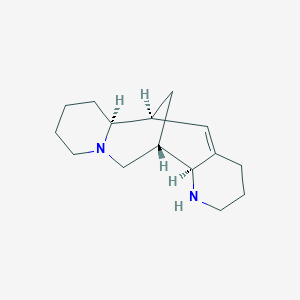

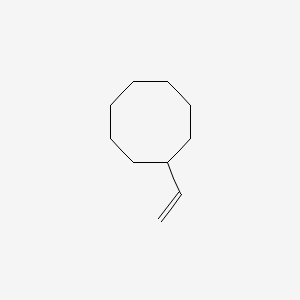

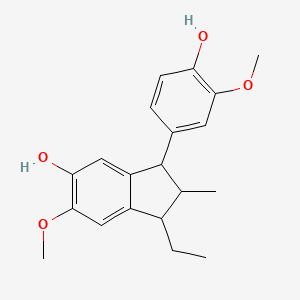

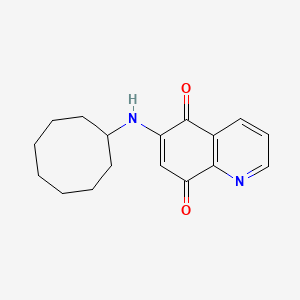

![2H-Pyrano[3,2-g]quinolin-2-one, 6,7,8,9-tetrahydro-9-methyl-4-(trifluoromethyl)-](/img/structure/B1216587.png)
